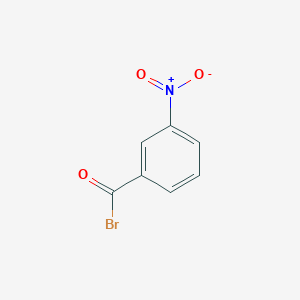

3-Nitrobenzoyl bromide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

13277-62-8 |

|---|---|

Molekularformel |

C7H4BrNO3 |

Molekulargewicht |

230.02 g/mol |

IUPAC-Name |

3-nitrobenzoyl bromide |

InChI |

InChI=1S/C7H4BrNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H |

InChI-Schlüssel |

YPLWRVLXVBKSIU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Br |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Solubility Profile & Stability of 3-Nitrobenzoyl Bromide: A Technical Guide

The following technical guide details the solubility profile and physicochemical behavior of 3-Nitrobenzoyl bromide , a highly reactive acyl halide intermediate.

CAS Number: 13277-62-8

Chemical Class: Acyl Bromide / Nitroaromatic

Molecular Formula:

Executive Summary

3-Nitrobenzoyl bromide is a specialized electrophile used primarily in the synthesis of 3-nitrobenzoic acid derivatives (esters, amides) and Friedel-Crafts acylations.[1] Unlike stable organic solids, its "solubility profile" is inextricably linked to its hydrolytic instability .[1]

Critical Insight: This compound does not possess a static solubility value in protic solvents.[1] In water, alcohols, or amines, it undergoes rapid solvolysis , converting into 3-nitrobenzoic acid or its corresponding derivatives.[1] Therefore, solubility data must be categorized into Inert Solvation (true physical solubility) and Reactive Consumption (chemical degradation).[1]

This guide provides a validated framework for solvent selection, distinguishing between thermodynamically stable solutions and kinetically unstable reaction mixtures.[1]

Physicochemical Characterization

Understanding the lattice energy and polarity of 3-Nitrobenzoyl bromide allows for predictive solubility modeling in the absence of extensive empirical data.[1]

| Property | Value / Characteristic | Implication for Solubility |

| Physical State | Low-melting solid or semi-solid (Est.[1] MP: 30–50°C)* | Highly soluble in organic solvents with moderate polarity due to low lattice energy.[1] |

| Polarity | High (Nitro group + Carbonyl) | Requires polar aprotic or chlorinated solvents for high-concentration dissolution.[1] |

| Reactivity | Electrophilic Acyl Bromide | Violent reaction with nucleophiles (OH, NH groups).[1] |

| Leaving Group | Bromide ( | Better leaving group than chloride; more reactive and moisture-sensitive than 3-nitrobenzoyl chloride.[1] |

*Note: While the chloride analog (3-nitrobenzoyl chloride) melts at 34°C, the bromide typically exhibits a similar or slightly higher melting point due to increased molecular weight, though often depressed by impurities.[1]

Solvent Compatibility Landscape

The following matrix categorizes solvents based on their thermodynamic capacity to dissolve the solute versus their kinetic tendency to degrade it.

Class A: Inert Solvents (Recommended)

These solvents dissolve 3-Nitrobenzoyl bromide chemically unchanged.[1] Ideal for storage, transport, and reaction media.[1]

| Solvent | Solubility Rating | Technical Notes |

| Dichloromethane (DCM) | Excellent | Primary choice.[1] High solubility due to polarizability match.[1] Easily removed (low BP). |

| Chloroform ( | Excellent | Similar to DCM but often contains ethanol stabilizer (must use amylene-stabilized or acid-free).[1] |

| Toluene | Good | Excellent for reflux reactions.[1] Lower solubility at RT compared to DCM but stable.[1] |

| Tetrahydrofuran (THF) | Good | Must be anhydrous .[1] Ethers can form peroxides; ensure BHT-free if sensitive.[1] |

| Ethyl Acetate | Moderate | Good solubility, but ensure strictly anhydrous to prevent hydrolysis.[1] |

Class B: Reactive Solvents (Strictly Prohibited)

These act as substrates, not solvents.[1] Contact results in immediate degradation.

| Solvent | Reaction Product | Mechanism |

| Water | 3-Nitrobenzoic acid + HBr | Hydrolysis (Violent/Exothermic).[1] |

| Methanol | Methyl 3-nitrobenzoate | Methanolysis (Rapid).[1] |

| Ethanol | Ethyl 3-nitrobenzoate | Ethanolysis.[1] |

| Diethylamine | N,N-Diethyl-3-nitrobenzamide | Aminolysis (Exothermic).[1] |

Class C: Conditional Solvents (Use with Caution)

| Solvent | Risk Factor | Mitigation |

| Acetone | Enolization / Aldol | Can react with acid bromides under acidic/basic catalysis.[1] Use only for rapid, low-temp transfers. |

| DMF / DMSO | Vilsmeier / Oxidation | DMF can react with acyl halides to form reactive iminium salts.[1] DMSO is hygroscopic and can act as an oxidant.[1] Avoid for storage. |

Reaction Mechanism & Degradation Pathways

The "solubility" in protic solvents is actually a bimolecular nucleophilic substitution (

Figure 1: Reactivity pathways determining the fate of 3-Nitrobenzoyl bromide in different solvent classes.[1]

Experimental Protocol: Inert Solubility Screening

Objective: To determine the solubility limit without inducing chemical decomposition.

Safety Warning: 3-Nitrobenzoyl bromide is a lachrymator and corrosive.[1] HBr gas is evolved upon contact with moisture.[1] All operations must be performed in a fume hood.[1]

Materials

-

Solute: 3-Nitrobenzoyl bromide (freshly opened/stored under

).[1] -

Solvent: Anhydrous Dichloromethane (dried over

or molecular sieves). -

Atmosphere: Dry Nitrogen or Argon balloon.[1]

Step-by-Step Methodology

-

Preparation: Flame-dry a 10 mL Schlenk tube and cool under a stream of nitrogen.

-

Weighing: Rapidly weigh 100 mg of 3-Nitrobenzoyl bromide into the tube. Cap immediately.

-

Solvent Addition: Add anhydrous solvent in 100

aliquots via syringe through the septum. -

Observation: Agitate (vortex/sonicate) after each addition.

-

Endpoint: Record the volume required for complete dissolution (clear solution).

-

Calculation: Solubility (

) = Mass (

-

Validation Check:

To confirm the solute has not degraded during the test, take a

-

Intact: Strong Carbonyl stretch at ~1800

(Acid Bromide).[1] -

Degraded: Broad OH stretch (3000-2500

) and shifted Carbonyl ~1690

Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your specific application.

Figure 2: Decision logic for solvent selection based on application parameters.

References

-

Lide, D. R. (Ed.).[1][2] (2009).[1][2] CRC Handbook of Chemistry and Physics (90th ed.).[1] CRC Press.[1][3] (Data on physical constants of benzoyl halides).

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 3-Nitrobenzoyl chloride. (Used as homologous reference for handling and reactivity).[1] Link

-

Bentley, T. W., & Harris, H. C. (1986).[1] Solvolyses of para-substituted benzoyl chlorides in trifluoroethanol and in highly aqueous media. Journal of the Chemical Society, Perkin Transactions 2, 619–624.[1] (Mechanistic insight into solvolysis of nitro-substituted benzoyl halides). Link[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for handling acid halides).

Sources

Literature review on 3-Nitrobenzoyl bromide derivatives

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of 3-Nitrobenzoyl Bromide Derivatives

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, certain reagents stand out for their versatility and strategic importance. 3-Nitrobenzoyl bromide is one such cornerstone molecule. Its chemical architecture, featuring a highly reactive acyl bromide and an electron-withdrawing nitro group, makes it a powerful electrophile and a valuable building block for a diverse array of functional molecules. The presence of the nitro moiety not only modulates the reactivity of the acyl group but also serves as a critical pharmacophore in many biologically active compounds, influencing everything from antimicrobial to anticancer activity.[1][2][3]

This technical guide offers a comprehensive exploration of 3-Nitrobenzoyl bromide and its derivatives, designed for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind synthetic choices, provides validated, step-by-step protocols, and outlines the analytical methodologies required to ensure the integrity of the final products. We will explore the synthesis of the parent compound, its core reactivity, and the subsequent preparation of its most significant derivatives—amides and esters—highlighting their applications and the strategic thinking that underpins their creation.

Core Reagent Profile: Synthesis and Physicochemical Properties of 3-Nitrobenzoyl Bromide

The utility of any chemical intermediate begins with its reliable synthesis and a clear understanding of its physical properties. 3-Nitrobenzoyl bromide is typically prepared from its corresponding carboxylic acid, 3-nitrobenzoic acid, a readily available and cost-effective starting material.

Synthesis of 3-Nitrobenzoyl Bromide

The conversion of a carboxylic acid to an acyl bromide is a standard transformation that requires a robust brominating agent. While reagents like phosphorus tribromide (PBr₃) or oxalyl bromide could be used, thionyl bromide (SOBr₂) is often a suitable choice. However, as detailed protocols for the direct bromination are less common than for chlorination, we present a well-established analogous protocol for the synthesis of the corresponding acyl chloride, which can be adapted using an appropriate brominating agent. The fundamental principle remains the same: the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the bromide ion.

A common and highly effective method for preparing the analogous 3-nitrobenzoyl chloride involves refluxing 3-nitrobenzoic acid with thionyl chloride.[4] This process is efficient, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Experimental Protocol: Synthesis of 3-Nitrobenzoyl Chloride (Analogous to Bromide Synthesis)

-

Objective: To synthesize 3-nitrobenzoyl chloride from 3-nitrobenzoic acid.

-

Materials:

-

3-nitrobenzoic acid (18 mmol, 3.0 g)

-

Thionyl chloride (25 mL)

-

Toluene

-

Pyridine

-

3-Hydroxyanthranilic acid (for derivatization to confirm reactivity)

-

-

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and a gas trap (to neutralize HCl and excess SOCl₂), add 3-nitrobenzoic acid (3.0 g, 18 mmol).[4]

-

Carefully add thionyl chloride (25 mL) to the flask.[4]

-

Heat the mixture to reflux and maintain for 4-6 hours, or until the evolution of gas ceases.[4] The reaction progress can be monitored by the dissolution of the solid starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. This step is critical and should be performed in a well-ventilated fume hood.

-

The resulting crude 3-nitrobenzoyl chloride, a yellow solid, can be used directly for subsequent reactions or purified further.[4]

-

-

Causality and Trustworthiness: The use of excess thionyl chloride serves as both the reagent and the solvent, driving the reaction to completion according to Le Châtelier's principle. The removal of the volatile byproducts (SO₂ and HCl) also propels the equilibrium forward. This protocol is self-validating as the complete consumption of the solid starting material and the cessation of gas evolution are clear indicators of reaction completion.

Physicochemical Data Summary

The table below summarizes key properties for 3-nitrobenzoyl bromide and its closely related chloride analog.

| Property | 3-Nitrobenzoyl Bromide | 3-Nitrobenzoyl Chloride |

| CAS Number | 3958-57-4 | 121-90-4[5] |

| Molecular Formula | C₇H₄BrNO₂ | C₇H₄ClNO₃[5] |

| Molecular Weight | 216.03 g/mol | 185.56 g/mol [5] |

| Appearance | Crystalline Powder or Crystals[6] | Yellow to brown solid[5][7] |

| Melting Point | 58-59 °C[6] | 31-34 °C[5] |

| Boiling Point | 153-154 °C at 7 mmHg[6] | 275-278 °C[5] |

| Reactivity | Decomposes in water and alcohol[7] | Highly reactive with nucleophiles |

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 3-nitrobenzoyl halides.

Core Reactivity and Mechanistic Insights

The synthetic utility of 3-nitrobenzoyl bromide is dominated by the electrophilicity of its carbonyl carbon, which is significantly enhanced by two key structural features: the excellent leaving group ability of the bromide ion and the strong electron-withdrawing effect of the meta-positioned nitro group.

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

The most common reaction of 3-nitrobenzoyl bromide is nucleophilic acyl substitution. This mechanism allows for the facile synthesis of a wide range of derivatives, including amides and esters.

-

Mechanism Steps:

-

Nucleophilic Attack: A nucleophile (e.g., the lone pair of an amine or alcohol) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion, which is an excellent leaving group.

-

Deprotonation: If the nucleophile was neutral (like an amine or alcohol), a final deprotonation step by a base yields the neutral product and a salt.

-

-

The Role of the Nitro Group: The nitro group is a powerful deactivating group that withdraws electron density from the aromatic ring through both inductive and resonance effects. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles. This electronic effect is a prime example of how substituent choice directly influences reactivity, a key consideration in rational molecular design.[8]

Reaction Mechanism Diagram

Caption: Step-by-step workflow for the synthesis and purification of 3-nitrobenzamides.

Part B: 3-Nitrobenzoate Esters

Esters are another crucial class of derivatives, widely used as fragrances, solvents, and as prodrugs in pharmaceuticals to improve bioavailability.

The reaction of 3-nitrobenzoyl bromide with an alcohol proceeds via the same nucleophilic acyl substitution mechanism. For simple, unhindered alcohols, the reaction is often straightforward and may simply require heating the two reagents together. [9]

-

Causality of Reaction Conditions: While highly reactive alcohols may not require a catalyst, less nucleophilic or sterically hindered alcohols may benefit from the addition of a non-nucleophilic base like pyridine. The base serves the dual purpose of neutralizing the HBr byproduct and acting as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is then attacked by the alcohol.

-

Objective: To synthesize a representative ester from 3-nitrobenzoyl bromide.

-

Materials:

-

3-Nitrobenzoyl bromide (or chloride) (10 mmol)

-

Ethanol (20 mL, serves as reagent and solvent)

-

Anti-bumping granules

-

-

Procedure:

-

In a round-bottomed flask, combine 3-nitrobenzoyl bromide (10 mmol) and ethanol (20 mL). [9] 2. Add a few anti-bumping granules and equip the flask with a reflux condenser.

-

Heat the mixture to reflux for 1 hour. [9] 4. After cooling, pour the reaction mixture into a beaker containing cold water (50 mL) to precipitate the crude ester.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol.

-

Analytical Characterization of Derivatives

The synthesis of a molecule is incomplete without rigorous confirmation of its structure and purity. A combination of spectroscopic and chromatographic techniques is essential for this validation. [10]

Standard Analytical Workflow

A typical workflow involves an initial purity check by TLC or HPLC, followed by structural confirmation using NMR and IR spectroscopy, and finally, molecular weight confirmation via mass spectrometry.

Caption: A multi-technique approach ensures the structural integrity and purity of synthesized compounds.

Representative Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for representative 3-nitrobenzoyl derivatives.

| Technique | N-benzyl-3-nitrobenzamide | Ethyl 3-nitrobenzoate |

| ¹H NMR | δ ~8.7 (s, 1H, Ar-H), δ ~8.4 (d, 1H, Ar-H), δ ~8.2 (d, 1H, Ar-H), δ ~7.7 (t, 1H, Ar-H), δ ~7.3 (m, 5H, Ph-H), δ ~6.5 (br s, 1H, NH), δ ~4.6 (d, 2H, CH₂) | δ ~8.8 (s, 1H, Ar-H), δ ~8.4 (d, 2H, Ar-H), δ ~7.7 (t, 1H, Ar-H), δ ~4.4 (q, 2H, OCH₂), δ ~1.4 (t, 3H, CH₃) |

| ¹³C NMR | δ ~165 (C=O), δ ~148 (C-NO₂), δ ~138 (Ar-C), δ ~135 (Ar-C), δ ~130 (Ar-CH), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~127 (Ar-CH), δ ~125 (Ar-CH), δ ~122 (Ar-CH), δ ~44 (CH₂) | δ ~164 (C=O), δ ~148 (C-NO₂), δ ~135 (Ar-CH), δ ~132 (Ar-C), δ ~129 (Ar-CH), δ ~127 (Ar-CH), δ ~124 (Ar-CH), δ ~62 (OCH₂), δ ~14 (CH₃) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1640 (Amide I, C=O stretch), ~1530 & ~1350 (N-O stretch of NO₂) [10] | ~1720 (Ester C=O stretch), ~1530 & ~1350 (N-O stretch of NO₂), ~1280 (C-O stretch) |

Detailed Analytical Protocols

-

High-Performance Liquid Chromatography (HPLC) for Purity Analysis [11] * Objective: To determine the purity of the final compound and quantify impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid). For example, start at 30% acetonitrile and ramp to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

-

Analysis: Purity is calculated from the area percentage of the main peak relative to the total peak area.

-

Conclusion

3-Nitrobenzoyl bromide is a quintessential example of a strategic building block in organic synthesis. Its predictable reactivity, governed by the principles of nucleophilic acyl substitution and enhanced by its electronic configuration, provides chemists with a reliable tool for constructing complex molecules. The ability to readily form stable amide and ester linkages makes it particularly valuable in the field of drug discovery, where the 3-nitrobenzoyl moiety can be incorporated as a key structural element or as a precursor to other functional groups. By understanding the causality behind the synthetic protocols and employing rigorous analytical validation, researchers can confidently leverage the power of 3-nitrobenzoyl bromide and its derivatives to advance their scientific and developmental goals.

References

- Exploring the Synthesis Applications of 3-Nitrobenzyl Bromide in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.

-

Coleman, G. H., & Honeywell, G. E. (n.d.). p-NITROBENZYL BROMIDE. Organic Syntheses. Retrieved from [Link]

-

Li, B.-S., Wang, Y., Proctor, R., & Chi, Y. R. (2016). Carbene-catalysed reductive coupling of nitrobenzyl bromides and activated ketones or imines via single-electron-transfer process. Nature Communications, 7, 12930. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

-

Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 241-243. Retrieved from [Link]

-

Application in medicinal chemistry and comparison studies. (n.d.). ResearchGate. Retrieved from [Link]

-

McLean, B. J. (2017). How to synthesize esters of nitro compounds? ResearchGate. Retrieved from [Link]

-

4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Song, H., Shin, Y., & Lee, I. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2974. Retrieved from [Link]

-

Kumar, D., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(25), 15155-15160. Retrieved from [Link]

-

Analytical Techniques for 2-Nitrobenzoyl Chloride Derivatives: Ensuring Purity and Structure. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

LibreTexts. (2025). Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2023). Elimination by the E2 mechanism. Chemistry LibreTexts. Retrieved from [Link]

-

Belyakov, S., et al. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Molecules, 28(13), 5171. Retrieved from [Link]

-

Patil, S., & Siddiqui, S. (2015). solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. Retrieved from [Link]

-

Benzoyl chloride, 3-nitro-. (n.d.). PubChem. Retrieved from [Link]

-

Al-Hourani, B. J. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1842. Retrieved from [Link]

- Process for preparing nitrobenzyl bromides. (2020). Google Patents.

-

Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (n.d.). Frontiers Research Topic. Retrieved from [Link]

-

Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. (n.d.). In Experimental Organic Chemistry. Retrieved from [Link]

-

Olender, D., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(3), 82. Retrieved from [Link]

-

Acetic acid, p-nitrobenzyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. Retrieved from [Link]

-

Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

-

Nitro-Group-Containing Drugs. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

Sources

- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. svedbergopen.com [svedbergopen.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

- 5. 3-硝基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Nitrobenzyl bromide CAS#: 3958-57-4 [amp.chemicalbook.com]

- 7. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Protocol for acylation of amines using 3-Nitrobenzoyl bromide

This Application Note provides a high-precision protocol for the acylation of amines using 3-Nitrobenzoyl bromide . This reagent is a highly reactive electrophile used to introduce the 3-nitrobenzoyl moiety, often serving as a UV-active chromophore for HPLC detection or a precursor for reducing to aminobenzamides in drug discovery scaffolds.

CRITICAL REAGENT DISTINCTION

⚠️ STOP & VERIFY: Ensure you are using 3-Nitrobenzoyl bromide (Acid Bromide, CAS: 13277-62-8) and NOT 3-Nitrobenzyl bromide (Alkyl Bromide, CAS: 3958-57-4).

3-Nitrobenzoyl bromide: Reacts to form Amides (Acylation).

3-Nitrobenzyl bromide: Reacts to form Secondary/Tertiary Amines (Alkylation).

PART 1: Introduction & Chemical Logic

Why 3-Nitrobenzoyl Bromide?

While 3-nitrobenzoyl chloride is the standard reagent for this transformation, the bromide variant offers distinct kinetic advantages. Acyl bromides are significantly more reactive than their chloride counterparts due to the weaker C-Br bond and the superior leaving group ability of the bromide ion (

Key Applications:

-

Derivatization of Sterically Hindered Amines: The enhanced electrophilicity allows reaction with bulky secondary amines that react sluggishly with acid chlorides.

-

HPLC Labeling: The 3-nitro group acts as a strong UV chromophore (

nm), facilitating the detection of non-UV-active amines. -

Kinetic Selectivity: In competitive acylation studies, the bromide allows for rapid functionalization at lower temperatures, minimizing thermal degradation of sensitive substrates.[1]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction follows a classic addition-elimination pathway. The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.[1][2] The carbonyl bond reforms, expelling the bromide ion.[1] A non-nucleophilic base is required to scavenge the generated HBr.

DOT Diagram: Reaction Mechanism

Caption: Mechanistic flow of nucleophilic acyl substitution. The base is critical to drive equilibrium by neutralizing HBr.

PART 2: Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| Amine Substrate | 1.0 | Nucleophile | Must be dry; water competes for the acyl bromide. |

| 3-Nitrobenzoyl Bromide | 1.1 - 1.2 | Electrophile | Moisture Sensitive. Store under inert gas. |

| Triethylamine (TEA) | 1.5 - 2.0 | Base | Scavenges HBr. DIPEA is preferred for hindered amines. |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous (Water < 50 ppm). |

| DMAP (Optional) | 0.05 | Catalyst | Acylation catalyst for very unreactive amines. |

Step-by-Step Procedure

Step 1: Preparation of Anhydrous Conditions

-

Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar.

-

Cool to room temperature under a stream of nitrogen or argon.

-

Why? Acyl bromides hydrolyze to 3-nitrobenzoic acid upon contact with atmospheric moisture.

Step 2: Solubilization

-

Dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

-

Add Base (TEA or DIPEA, 1.5 equiv) via syringe.[1]

-

Cool the mixture to 0°C using an ice bath.

-

Note: If the amine is a salt (e.g., hydrochloride), increase base to 2.5 equiv to liberate the free amine.[1]

Step 3: Addition of Electrophile

-

Dissolve 3-Nitrobenzoyl bromide (1.1 equiv) in a minimal amount of anhydrous DCM.

-

Add this solution dropwise to the amine mixture at 0°C over 10-15 minutes.

-

Observation: A white precipitate (ammonium bromide salt) will likely form immediately.

Step 4: Reaction & Monitoring

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

-

Stir for 1–3 hours.

-

Monitor: Check reaction progress via TLC (typical eluent: 30-50% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the amine peak.

Step 5: Quench & Workup

-

Quench: Add saturated aqueous NaHCO₃ (sodium bicarbonate) to hydrolyze excess acyl bromide. Stir vigorously for 15 minutes.

-

Extraction: Transfer to a separatory funnel. Extract the organic layer.

-

Wash Sequence:

-

1M HCl (or 5% Citric Acid): Removes unreacted amine and pyridine/TEA. (Skip if product is acid-sensitive).

-

Sat. NaHCO₃: Removes 3-nitrobenzoic acid byproduct.

-

Brine: Dries the organic layer.

-

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Diagram

Caption: Operational workflow for the acylation process ensuring removal of byproducts.

PART 3: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Reagent | Ensure DCM is anhydrous. Use fresh reagent or generate in situ. |

| Starting Material Remains | Hindered Amine | Add 5 mol% DMAP as a nucleophilic catalyst. Heat to reflux if necessary (DCM or switch to THF). |

| Byproduct Formation | Di-acylation | Reduce reagent equivalents to 0.95. Add reagent slower at -10°C. |

| Emulsion during Workup | Amide Amphiphilicity | Add a small amount of Methanol to the organic layer or use solid NaCl to break the emulsion. |

Expert Tip: In-Situ Generation

If commercial 3-nitrobenzoyl bromide is degraded (indicated by a strong smell of HBr or formation of white solid acid), generate it fresh:

-

Suspend 3-Nitrobenzoic acid in DCM.

-

Add Phosphorus Tribromide (PBr₃) (0.4 equiv) at 0°C.

-

Reflux for 1 hour.

-

Use this solution directly for the acylation step (Step 3).

PART 4: Safety & Handling (SDS Summary)

-

Hazards: 3-Nitrobenzoyl bromide is Corrosive (Skin Corr. 1B) and a Lachrymator (causes tearing).[3]

-

Inhalation: Destructive to mucous membranes. Work strictly in a fume hood.

-

Storage: Store at 2-8°C under inert gas. Moisture sensitive.

-

Disposal: Quench excess reagent with aqueous bicarbonate before disposal into halogenated waste streams.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13277-62-8, 3-Nitrobenzoyl bromide. Retrieved from [Link]

-

-

Reactivity of Acyl Halides

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

- Comparative Protocol (Chloride vs Bromide)

-

General Acylation Methodology

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Preparation of Amides).

-

Sources

Application Note: Utilizing 3-Nitrobenzoyl Bromide for the Derivatization of Alcohols in Analytical and Drug Development Settings

Introduction: The Imperative for Alcohol Derivatization

In the landscape of chemical analysis and drug development, the accurate identification and quantification of alcohol functional groups are paramount. Alcohols are ubiquitous, present in a vast array of molecules, from simple aliphatic compounds to complex natural products and active pharmaceutical ingredients (APIs). However, their inherent properties—often lacking a strong chromophore for UV-Vis detection and exhibiting high polarity—can present significant challenges for modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Derivatization, the process of chemically modifying an analyte, offers a robust solution to these challenges. By converting an alcohol into a derivative with more favorable analytical characteristics, we can significantly enhance detection sensitivity, improve chromatographic separation, and increase the volatility of the analyte for GC analysis.[1] This application note provides a detailed protocol and scientific rationale for the use of 3-Nitrobenzoyl bromide as a versatile derivatization agent for alcohols. The introduction of the 3-nitrophenyl moiety imparts a strong UV chromophore, enabling sensitive detection at lower concentrations.

The Chemistry of Derivatization: Mechanism and Rationale

The derivatization of an alcohol with 3-Nitrobenzoyl bromide proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-Nitrobenzoyl bromide. This is followed by the departure of the bromide ion, a good leaving group, resulting in the formation of a stable 3-nitrobenzoate ester.

The selection of 3-Nitrobenzoyl bromide is underpinned by several key advantages:

-

Enhanced UV Detection: The nitro group on the aromatic ring serves as a powerful chromophore, significantly increasing the molar absorptivity of the derivative in the UV region of the electromagnetic spectrum. This allows for highly sensitive detection using standard HPLC-UV/Vis detectors.

-

Improved Chromatographic Properties: The resulting ester is less polar than the parent alcohol, leading to better retention and peak shape on reverse-phase HPLC columns.

-

Increased Volatility: For analysis by Gas Chromatography, the conversion of a non-volatile alcohol to a more volatile ester is often essential.

-

Formation of Crystalline Derivatives: The 3-nitrobenzoate esters are often crystalline solids with sharp melting points, which can be useful for the characterization and identification of unknown alcohols.[2]

Experimental Protocol: Derivatization of a Model Alcohol

This protocol provides a step-by-step methodology for the derivatization of a primary or secondary alcohol using 3-Nitrobenzoyl bromide. The procedure is based on established methods for similar acyl halides.[3]

Materials and Reagents:

-

3-Nitrobenzoyl bromide

-

Model alcohol (e.g., benzyl alcohol, cyclohexanol)

-

Anhydrous pyridine or other suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

HPLC-grade solvents for analysis (e.g., acetonitrile, water)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle (if required)

Procedure:

-

Preparation of the Reaction Mixture: In a clean, dry round-bottom flask, dissolve the alcohol (1.0 mmol) in the anhydrous solvent (10 mL).

-

Addition of Base: Add anhydrous pyridine (1.2 mmol) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation.

-

Addition of Derivatizing Agent: Slowly add a solution of 3-Nitrobenzoyl bromide (1.1 mmol) in the same anhydrous solvent (5 mL) to the reaction mixture. The reaction is often exothermic, so slow addition is recommended.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive alcohols, gentle heating may be required.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove any unreacted 3-Nitrobenzoyl bromide and HBr.

-

Wash with deionized water (2 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification (if necessary): The crude 3-nitrobenzoate ester can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Self-Validation: The success of the derivatization can be confirmed by comparing the TLC of the starting material and the final product. The product spot should have a different Rf value and should be UV active. Further confirmation can be obtained by spectroscopic methods such as NMR and IR, and by melting point determination if the product is a solid.

Analytical Characterization of 3-Nitrobenzoate Esters

The primary goal of derivatization is to facilitate analysis. The following table summarizes typical starting conditions for the HPLC analysis of 3-nitrobenzoate esters.

| Parameter | Typical Value | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The non-polar stationary phase is well-suited for the separation of the less polar ester derivatives. |

| Mobile Phase | Acetonitrile/Water Gradient | A gradient elution allows for the efficient separation of derivatives with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection Wavelength | ~254 nm | The nitroaromatic chromophore exhibits strong absorbance around this wavelength. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

Workflow and Pathway Visualization

The following diagrams illustrate the chemical reaction pathway and the overall experimental workflow.

Caption: Reaction mechanism of alcohol derivatization.

Caption: Experimental workflow for derivatization and analysis.

Conclusion

The use of 3-Nitrobenzoyl bromide as a derivatization agent provides a powerful and effective strategy for the analysis of alcohols. This method enhances detectability and improves chromatographic performance, making it a valuable tool for researchers, scientists, and drug development professionals. The protocol outlined in this application note is a robust starting point for the successful implementation of this technique.

References

-

Science and Education Publishing. Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. [Link]

-

Semantic Scholar. A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. [Link]

- Books.

-

Organic Syntheses Procedure. p-NITROBENZYL BROMIDE. [Link]

-

ResearchGate. Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. [Link]

-

Common Conditions. Alcohol to Bromide. [Link]

-

Reactions of Alcohols. [Link]

-

ResearchGate. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. [Link]

-

Chemistry LibreTexts. Reactions of Alcohols. [Link]

-

ResearchGate. Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. [Link]

-

MDPI. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. [Link]

Sources

The Strategic Application of 3-Nitrobenzoyl Bromide in the Synthesis of Pharmaceutical Intermediates

This comprehensive guide provides detailed application notes and protocols for the utilization of 3-Nitrobenzoyl bromide as a versatile reagent in the synthesis of key pharmaceutical intermediates. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and emphasizes safety and handling best practices. By integrating expert insights with established scientific literature, this guide aims to empower scientists to leverage the unique reactivity of 3-Nitrobenzoyl bromide for the efficient construction of complex molecular scaffolds.

Introduction: The Significance of the 3-Nitrobenzoyl Moiety

The 3-nitrobenzoyl group is a critical structural motif in a variety of pharmacologically active compounds. The presence of the nitro group, a potent electron-withdrawing entity, significantly influences the chemical reactivity of the aromatic ring and the acyl bromide functionality.[1] More importantly, the nitro group serves as a synthetic handle, readily convertible to an amino group through reduction.[2][3][4] This transformation from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing amino group is a cornerstone of synthetic strategy, enabling diverse downstream functionalization.[4] The resulting 3-aminobenzoyl core is a key building block for numerous pharmaceutical agents, including those with applications in oncology, infectious diseases, and neurology.[5][6][7][8]

Physicochemical Properties and Reactivity Profile

3-Nitrobenzoyl bromide is a light yellow crystalline solid.[9] Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it a potent acylating agent. The electron-withdrawing nitro group further enhances this electrophilicity.

Table 1: Physicochemical Properties of 3-Nitrobenzoyl Bromide

| Property | Value |

| CAS Number | 13277-62-8[9] |

| Molecular Formula | C₇H₄BrNO₃ |

| Molecular Weight | 230.02 g/mol |

| Appearance | Light yellow crystal[9] |

| Purity | ≥98.0%[9] |

The primary reactions of 3-Nitrobenzoyl bromide in the context of pharmaceutical synthesis include:

-

Acylation of Amines and Alcohols: Forming amide and ester linkages, respectively. These are fundamental reactions for building complex drug molecules.

-

Friedel-Crafts Acylation: Introducing the 3-nitrobenzoyl group onto an aromatic or heteroaromatic ring, a key C-C bond-forming reaction.[10][11]

Core Synthetic Applications and Protocols

The strategic utility of 3-Nitrobenzoyl bromide lies in a two-stage approach: initial acylation to introduce the 3-nitrobenzoyl scaffold, followed by reduction of the nitro group to unveil a versatile amino functionality for further elaboration.

General Workflow for Intermediate Synthesis

The logical flow for utilizing 3-Nitrobenzoyl bromide in the synthesis of a pharmaceutical intermediate generally follows the pathway outlined below.

Caption: General workflow for synthesizing pharmaceutical intermediates using 3-Nitrobenzoyl bromide.

Protocol 1: Synthesis of N-Substituted-3-nitrobenzamides

This protocol details the acylation of a primary or secondary amine with 3-Nitrobenzoyl bromide, a common step in constructing amide-containing drug candidates.

Materials:

-

3-Nitrobenzoyl bromide

-

Amine substrate

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.

-

Addition of Acylating Agent: Dissolve 3-Nitrobenzoyl bromide (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-3-nitrobenzamide.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere and anhydrous solvents is crucial as 3-Nitrobenzoyl bromide is moisture-sensitive and will hydrolyze to 3-nitrobenzoic acid.

-

The addition of a non-nucleophilic base like TEA or DIPEA is necessary to neutralize the hydrobromic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Performing the initial addition at 0 °C helps to control the exothermic nature of the acylation reaction.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes the conversion of the 3-nitrobenzoyl intermediate to the corresponding 3-aminobenzoyl derivative, a critical step for unlocking further synthetic possibilities. Catalytic hydrogenation is often the method of choice due to its clean nature and high yields.[3][12]

Materials:

-

N-substituted-3-nitrobenzamide (from Protocol 1)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the N-substituted-3-nitrobenzamide (1.0 eq) in MeOH.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional MeOH.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude N-substituted-3-aminobenzamide.

-

Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by column chromatography.

Causality Behind Experimental Choices:

-

Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[3]

-

Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

-

Filtering through Celite® is a standard and effective method for removing the heterogeneous palladium catalyst. Caution: The palladium catalyst can be pyrophoric after filtration, especially when dry. It should be quenched carefully with water.

The following diagram illustrates the key transformation from the nitro-intermediate to the amino-intermediate, which is pivotal for subsequent synthetic diversification.

Caption: Transformation of a 3-nitrobenzoyl derivative to a 3-aminobenzoyl intermediate.

Safety and Handling

3-Nitrobenzoyl bromide is a corrosive and moisture-sensitive compound.[13][14][15][16] It is essential to handle it with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15][16][17]

-

Handling: Avoid contact with skin, eyes, and clothing.[13][17] Do not breathe dust or fumes.[13][14][15] Handle in an inert atmosphere where possible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible substances such as strong bases, alcohols, and amines.[14][17]

-

Spills: In case of a spill, absorb with an inert material and place in a suitable disposal container.[17]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13][15][17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13][15][17]

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[13][15]

-

In all cases of exposure, seek immediate medical attention.[13][15][17]

-

Conclusion

3-Nitrobenzoyl bromide is a valuable and versatile reagent for the synthesis of pharmaceutical intermediates. Its utility stems from its ability to readily participate in acylation reactions, followed by the strategic reduction of the nitro group to an amine. This two-step sequence provides access to a wide array of 3-aminobenzoyl derivatives, which are key precursors for many important drug molecules. By following the detailed protocols and safety guidelines outlined in this document, researchers can effectively and safely incorporate 3-Nitrobenzoyl bromide into their synthetic strategies to accelerate the drug discovery and development process.

References

-

Williams, D. E., & Raushel, F. M. (2004). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 17(2), 170-179. [Link]

-

Taurino, G., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, 4(12), 6437-6452. [Link]

-

Al-Svedberg, J. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 1(1), 1-8. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Nitro Reduction. [Link]

-

Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

-

ResearchGate. (2020). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. [Link]

-

Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 235-237. [Link]

-

Alan R. Katritzky, et al. (2010). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. Molecules, 15(12), 9061-9071. [Link]

- Google Patents. (2009). Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones.

-

Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]

- Patsnap. (2018). Novel nitrobenzyl bromide synthesis process.

-

Wikipedia. 3-Nitrobenzoic acid. [Link]

-

YouTube. (2014). Class 12/II PUC Carboxylic Acids- 18- Conversion of 3-Nitrobromo benzene to 3-Nitrobenzoic acid. [Link]

-

Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Darü, 30(2), 267-280. [Link]

- Google Patents. (2014). Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. [Link]

-

Hirai, K., et al. (1982). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Journal of Medicinal Chemistry, 25(12), 1466-1473. [Link]

-

Khan Academy. Synthesis of substituted benzene rings I. [Link]

- Google Patents. (1980). Process for the production of substituted benzal and benzyl bromides.

Sources

- 1. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Nitrobenzoyl bromide [joxbio.com]

- 10. US20110087013A1 - Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. aksci.com [aksci.com]

Application Note: Advanced Catalyst Selection for Coupling Reactions of 3-Nitrobenzoyl Bromide

Abstract

3-Nitrobenzoyl bromide is a pivotal reagent in organic synthesis, valued for its role in introducing the 3-nitrobenzoyl moiety into a wide range of molecular architectures. Its reactivity is dominated by the highly electrophilic acyl bromide, which is further activated by the strong electron-withdrawing effect of the meta-nitro group. This dual-natured reactivity profile presents both opportunities and challenges for catalyst selection. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal catalytic systems for two primary classes of 3-nitrobenzoyl bromide coupling reactions: classical electrophilic acylations and modern palladium-catalyzed denitrative cross-couplings. We will explore the mechanistic rationale behind catalyst choice, present detailed, field-proven protocols, and offer troubleshooting guidance to ensure successful and reproducible outcomes.

Introduction: The Unique Reactivity of 3-Nitrobenzoyl Bromide

The synthetic utility of 3-nitrobenzoyl bromide stems from its distinct electronic and steric properties. The bromine atom serves as an excellent leaving group in nucleophilic acyl substitution, while the meta-positioned nitro group acts as a powerful electron-withdrawing group. This electronic influence significantly enhances the electrophilicity of the carbonyl carbon, making the acyl bromide exceptionally reactive towards nucleophiles.

However, this same nitro group opens the door to a less conventional but increasingly powerful transformation: denitrative cross-coupling. In this approach, the entire nitro group is displaced and replaced via a transition-metal-catalyzed pathway, treating the nitroarene as an aryl electrophile.[1] Understanding which reaction pathway is desired is the first critical step in catalyst selection.

Figure 1: High-level decision matrix for catalytic pathways involving 3-nitrobenzoyl bromide.

Pathway 1: Catalysis of Electrophilic Acylation Reactions

While 3-nitrobenzoyl bromide is reactive enough to form amides and esters without a catalyst, specific catalytic systems are employed to accelerate reactions, improve yields with less reactive substrates, and enable more complex transformations like Friedel-Crafts acylation.

Friedel-Crafts Acylation: C-C Bond Formation with Arenes

Friedel-Crafts acylation involves the coupling of the acyl bromide with an electron-rich aromatic ring to form a ketone. This reaction is almost invariably catalyzed by a Lewis acid.

Mechanistic Insight: The primary role of the Lewis acid catalyst (e.g., AlCl₃, GaCl₃) is to coordinate to the carbonyl oxygen, which polarizes the carbon-bromine bond.[2] This polarization facilitates the departure of the bromide ion and generates a highly electrophilic acylium ion intermediate, which is the key reactive species that attacks the nucleophilic arene.

Sources

Application Note: Microwave-Assisted Synthesis with 3-Nitrobenzoyl Bromide

A Guide to Rapid and Efficient Acylation for Research and Drug Development

Executive Summary

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of microwave-assisted organic synthesis (MAOS) for reactions involving 3-Nitrobenzoyl bromide. As a highly reactive acylating agent, 3-Nitrobenzoyl bromide is a valuable building block for introducing the 3-nitrobenzoyl moiety into a wide range of molecules, particularly in the synthesis of esters and amides. Microwave irradiation offers a powerful method to accelerate these transformations, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. This guide details the fundamental principles, safety protocols, experimental setups, and step-by-step procedures for performing microwave-assisted acylations, empowering scientists to leverage this technology for enhanced laboratory workflow and discovery.

The Strategic Advantage of Microwave Synthesis for Acylation

The union of a highly reactive electrophile like 3-Nitrobenzoyl bromide with microwave energy creates a synergistic effect that drives chemical reactions with exceptional efficiency.

Understanding the Reagent: 3-Nitrobenzoyl Bromide

3-Nitrobenzoyl bromide belongs to the class of acyl halides, characterized by a carbonyl group bonded to a halogen. The presence of the electron-withdrawing nitro group on the aromatic ring further enhances the electrophilicity of the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles. While this high reactivity is synthetically useful, it also necessitates careful handling due to its sensitivity to moisture and potential corrosivity.

The Mechanism of Microwave Dielectric Heating

Unlike conventional heating, which relies on slow conductive heat transfer from an external source, microwave irradiation heats the reaction mixture volumetrically and directly.[1][2] This is achieved through two primary mechanisms:

-

Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent or the reactants themselves, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant molecular motion generates friction, resulting in rapid and uniform heating throughout the bulk of the material.[3][4][5]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions and generates heat through electrical resistance.[3][4][5]

This "superheating" effect allows reaction temperatures to be reached in seconds or minutes that would take much longer to achieve with an oil bath.[6] This rapid heating is a key factor in accelerating reaction rates and minimizing the formation of unwanted side products.[7][8]

Critical Safety & Handling Protocols

-

Corrosivity: Acyl halides react violently with water and other protic sources (including atmospheric moisture) to release hydrobromic acid (HBr), a corrosive gas. Reactions must be conducted in a certified chemical fume hood using oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

-

Toxicity & Lachrymatory Effects: Vapors are highly irritating to the eyes, skin, and respiratory system.[9] Inhalation can cause severe respiratory distress. Full personal protective equipment (PPE) is required: chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or laminate), and a lab coat.

-

Handling: Use stainless steel or Teflon-coated spatulas and needles. Quench any residual reagent and clean glassware carefully with a suitable basic solution (e.g., sodium bicarbonate) before washing.

Experimental Design: Materials & Instrumentation

Reagents & Solvents

-

3-Nitrobenzoyl bromide: (Purity >98%)

-

Nucleophile: Alcohol, phenol, or primary/secondary amine (1.0 molar equivalent).

-

Base (optional but recommended): A non-nucleophilic organic base such as Pyridine or Triethylamine (1.1 - 1.2 molar equivalents) to scavenge the HBr byproduct.

-

Solvent: Anhydrous, high-boiling, polar aprotic solvents are ideal for microwave chemistry due to their high dielectric loss tangents, allowing for efficient energy absorption.[4][7]

-

Recommended: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), 1,4-Dioxane.

-

Avoid: Low-boiling solvents like Dichloromethane (DCM) or Diethyl ether, which can rapidly generate excessive pressure. Non-polar solvents like Toluene or Hexane are poor microwave absorbers and should only be used if a reactant or additive is highly absorbing.[8]

-

Instrumentation

-

Microwave Reactor: A dedicated laboratory microwave reactor (e.g., CEM, Anton Paar, Biotage) equipped with a magnetic stirrer, and in-situ temperature and pressure sensors is required. Domestic microwave ovens must not be used for chemical synthesis due to the lack of safety features and precise control.[10]

-

Reaction Vessels: Pressure-rated glass vials (e.g., 10 mL or 20 mL) with appropriate septa and crimp caps.

-

Standard Laboratory Equipment: Syringes, needles for inert atmosphere techniques, magnetic stir bars, and standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns).

General Protocol: Microwave-Assisted Acylation

This protocol provides a robust starting point for the esterification or amidation of a generic nucleophile (Nu-H) with 3-Nitrobenzoyl bromide. Optimization of time, temperature, and stoichiometry may be required for specific substrates.

Step 1: Vial Preparation

-

Place a magnetic stir bar into a dry 10 mL microwave reaction vial.

-

In the fume hood, add the nucleophile (e.g., an alcohol or amine, 1.0 mmol).

-

If the nucleophile is a solid, dissolve it in a minimal amount of the chosen anhydrous solvent (e.g., 3-4 mL of DMF or Acetonitrile).

Step 2: Reagent Addition

-

Under an inert atmosphere, add the non-nucleophilic base (e.g., Pyridine, 1.1 mmol, 1.1 eq.) to the vial via syringe.

-

In a separate, dry container, weigh out 3-Nitrobenzoyl bromide (1.05 mmol, 1.05 eq.) and dissolve it in 1-2 mL of the same anhydrous solvent.

-

Using a syringe, slowly add the 3-Nitrobenzoyl bromide solution to the stirred solution of the nucleophile and base. A slight exotherm or precipitate (pyridinium bromide) may be observed.

Step 3: Microwave Irradiation

-

Securely crimp the cap onto the reaction vial.

-

Place the vial into the cavity of the microwave reactor.

-

Set the reaction parameters:

-

Temperature: 100-140 °C (start with a lower temperature and increase if needed).

-

Pressure Limit: 15-20 bar (220-290 psi).

-

Ramp Time: 2 minutes.

-

Hold Time: 5-15 minutes.

-

Stirring: Set to a vigorous rate.

-

-

Initiate the microwave program. The reactor will automatically control the power output to maintain the set temperature.

Step 4: Reaction Work-up & Purification

-

After the program is complete, allow the vial to cool to room temperature (<50 °C) before carefully removing it from the reactor.

-

Quench the reaction by adding 10 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like Ethyl Acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).[11]

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator.

Step 5: Purification & Analysis

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR spectroscopy).

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the microwave-assisted synthesis protocol.

Caption: General workflow for microwave-assisted acylation.

Data Presentation: Protocol Parameters & Expected Outcomes

The following table summarizes typical reaction parameters and provides a comparison with conventional heating methods, illustrating the significant advantages of MAOS.

| Parameter | Microwave-Assisted Protocol | Conventional Heating (Typical) | Causality & Rationale |

| Reagent | 3-Nitrobenzoyl bromide | 3-Nitrobenzoyl bromide or chloride | The bromide is often more reactive, but the chloride is also commonly used. |

| Nucleophile | Phenol, Aniline, Benzylamine, etc. | Phenol, Aniline, Benzylamine, etc. | A wide range of O- and N-nucleophiles are suitable substrates for this acylation. |

| Solvent | DMF, Acetonitrile, 1,4-Dioxane (3-5 mL) | DCM, THF, Toluene (10-20 mL) | MAOS favors polar, high-boiling solvents for efficient energy absorption. Conventional methods often use lower-boiling solvents under reflux. |

| Temperature | 100 - 140 °C | Room Temp to 100 °C (Reflux) | Microwave allows for controlled heating well above the solvent's atmospheric boiling point in a sealed vessel, drastically increasing reaction rates.[12] |

| Reaction Time | 5 - 15 minutes | 2 - 24 hours | The primary advantage of MAOS is the dramatic reduction in reaction time, increasing throughput.[13][14] |

| Pressure | 5 - 20 bar (monitored) | Atmospheric | Heating above the boiling point in a sealed vial generates pressure, which must be monitored for safety. |

| Typical Yield | Good to Excellent (>85%) | Variable (Often 60-90%) | Rapid heating can minimize the formation of degradation byproducts, often leading to cleaner reactions and higher isolated yields.[7] |

| Work-up | Aqueous quench, extraction | Aqueous quench, extraction | The work-up procedure is generally similar for both methods, aimed at removing the base, salts, and unreacted starting materials. |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | 1. Temperature too low.2. Inactive nucleophile.3. Reagent degradation. | 1. Incrementally increase the reaction temperature by 10-20 °C.2. Ensure the nucleophile is sufficiently reactive; consider using a stronger base or catalytic activator.3. Use freshly opened, high-purity 3-Nitrobenzoyl bromide. |

| Formation of Byproducts | 1. Temperature too high.2. Reaction time too long.3. Presence of water. | 1. Reduce the hold temperature.2. Decrease the reaction hold time.3. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the acyl bromide. |

| Excessive Pressure | 1. Reaction volume too large.2. Low-boiling point solvent used.3. Runaway reaction. | 1. Keep the reaction volume to <50% of the vial's total volume.2. Switch to a higher-boiling solvent like DMF or Dioxane.3. Reduce the initial concentration of reactants or lower the set temperature. |

References

-

Microwave chemistry - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

-

Polshettiwar, V., & Varma, R. S. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. [Link]

-

Patil, S. A., et al. (2017). Microwave Assisted Copper-catalyzed Synthesis of Substituted Benzamides Through Decarboxylative C-N Cross Coupling. Bentham Science Publishers. [Link]

-

RFHIC. (n.d.). RF Energy Industrial I Microwave-Driven Chemical Reactions. Retrieved February 10, 2026, from [Link]

-

Sharma, P., & Singh, V. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

-

Reddy, L. M., et al. (2018). Microwave Irradiated Cross Coupling of Carboxylic Acids and Crotyl Bromides: Efficient Application to Make Arachidonic Acid. SciRP.org. [Link]

-

Singh, S., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Springer. [Link]

- Various Authors. (n.d.). Dielectric Constant of Common solvents. Retrieved February 10, 2026, from a source providing a table of solvent dielectric constants.

-

NINGBO INNO PHARMCHEM CO., LTD. (2025). Exploring the Synthesis Applications of 3-Nitrobenzyl Bromide in Material Science. Retrieved February 10, 2026, from [Link]

-

Chemistry Stack Exchange. (2017). Conventional heating compared to microwave heating of chemical reactions. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (2025). Microwave-promoted conversion of heterocyclic amines to corresponding amides under solvent-free conditions. Retrieved February 10, 2026, from [Link]

-

ACS Publications. (2009). Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. Retrieved February 10, 2026, from [Link]

-

ConnectSci. (2016). Comparison of Conventional and Microwave Heating for Evaluation of Microwave Effects. Australian Journal of Chemistry. Retrieved February 10, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved February 10, 2026, from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Nitrobenzoyl chloride.

-

Mingos, D. M. P., & Baghurst, D. R. (1991). Tilden Lecture: Applications of microwave dielectric heating effects to synthetic problems in chemistry. Chemical Society Reviews, 20(1), 1-47. [Link]

-

ResearchGate. (2016). Comparison of Conventional and Microwave Heating for Evaluation of Microwave Effects. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved February 10, 2026, from [Link]

-

RASĀYAN Journal of Chemistry. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Retrieved February 10, 2026, from [Link]

-

NIH - PMC. (n.d.). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. Retrieved February 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (2025). Microwave assisted benzoylation of phenol and substituted phenols by benzoic acid. Retrieved February 10, 2026, from [Link]

-

PubMed. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Retrieved February 10, 2026, from [Link]

-

NIH - PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved February 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (2025). Microwave-assisted synthesis of some nitro-benzimidazoles and their salicyl and isatin Schiff bases. Retrieved February 10, 2026, from [Link]

-

Organic Chemistry Portal. (2003). Rapid and Efficient Microwave-Assisted Amination of Electron-Rich Aryl Halides without a Transition-Metal Catalyst. Retrieved February 10, 2026, from [Link]

-

Berghof Products + Instruments. (n.d.). Conventional heating vs. Microwave heating. Retrieved February 10, 2026, from [Link]

-

MDPI. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Retrieved February 10, 2026, from [Link]

- CEM Corporation. (n.d.). Microwave Synthesis. Retrieved February 10, 2026, from a relevant CEM corporation resource on microwave synthesis principles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Conventional heating vs. Microwave heating [berghof-instruments.com]

- 3. fishersci.com [fishersci.com]

- 4. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Solvent Choice for Microwave Synthesis [cem.com]

- 8. cem.de [cem.de]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 3-Nitrobenzyl bromide | 3958-57-4 [chemicalbook.com]

- 13. Dielectric parameters relevant to microwave dielectric heating - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Removing unreacted 3-Nitrobenzoyl bromide from reaction mixtures

Technical Support Center: 3-Nitrobenzoyl Bromide Removal Ticket ID: T-3NB-REM-001 Status: Open Priority: High (Lachrymator/Corrosive Hazard)

Executive Summary: The Chemistry of Decontamination

Removing unreacted 3-Nitrobenzoyl bromide (3-NBB) relies on exploiting its high electrophilicity. Unlike alkyl halides, acid bromides are acylating agents. You cannot simply "wash" them away; you must chemically transform them into a species with solubility properties opposite to your product.

The Strategy:

-

Hydrolysis: Convert the lipophilic acid bromide (R-COBr) into 3-nitrobenzoic acid (R-COOH).

-

Ionization: Exploit the acidity of the byproduct (pKa ~3.47) to convert it into the water-soluble carboxylate salt (R-COO⁻).

-

Partitioning: Wash the salt away in the aqueous phase, leaving your product in the organic phase.

Visual Workflow: The Decision Matrix

Use this logic flow to determine the safest removal method for your specific reaction matrix.

Figure 1: Decision tree for selecting the appropriate purification protocol based on product stability.

Method A: The Aqueous Workup (Standard Protocol)

Best For: Stable products (Amides, most esters) where aqueous extraction is feasible.

The Mechanism: 3-Nitrobenzoyl bromide hydrolyzes rapidly in water to form 3-nitrobenzoic acid and HBr. The pKa of 3-nitrobenzoic acid is 3.47 [1].[1][2] To extract it, the aqueous phase must be basic enough (pH > 5.5) to deprotonate the acid, but not so basic (pH > 12) that it hydrolyzes your product.

Protocol:

-

Quench: Cool the reaction mixture to 0°C. Add water dropwise.

-

Note: This reaction is exothermic.[3] HBr gas may evolve.

-

-

Dilute: Dilute the organic layer with an immiscible solvent (DCM or EtOAc).

-

The Bicarbonate Wash: Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[4]

-

Target pH: ~8.5.

-

Reaction:

-

-

Ventilation (Critical): Shake the separatory funnel gently and vent immediately . The release of CO₂ can pressurize the funnel explosively.

-

Repeat: Perform the wash 2-3 times until the aqueous layer no longer bubbles upon addition.

-

Final Polish: Wash with brine, dry over MgSO₄, and concentrate.[4][3]

Data Table: Solubility & pKa Profile

| Species | State in Reaction | pKa | Solubility (Organic) | Solubility (Aq. pH 8) |

| 3-Nitrobenzoyl bromide | Reactant | N/A | High | Hydrolyzes |

| 3-Nitrobenzoic acid | Hydrolysis Product | 3.47 [1] | High | Low (Ionized) |

| Product (Amide/Ester) | Product | Neutral | High | Low |

Method B: Solid-Phase Scavenging (Water-Free)

Best For: Water-sensitive products, high-throughput screening, or avoiding emulsions.

The Mechanism: Polymer-supported amines (scavenger resins) act as nucleophiles. They attack the electrophilic carbonyl of the excess acid bromide, forming a covalent amide bond. The impurity becomes tethered to the solid bead, which is then removed via filtration.[5]

Protocol:

-

Select Resin: Use PS-Trisamine or PS-NMM (Polymer-supported N-methylmorpholine).

-

Loading: Typically 3.0–4.0 mmol/g.

-

-

Calculate Stoichiometry: Add 2–3 equivalents of resin relative to the excess acid bromide estimated.

-

Incubate: Add resin directly to the reaction mixture. Agitate (do not stir with a magnetic bar, which grinds the beads) for 1–2 hours at room temperature.

-

Filter: Pass the mixture through a fritted funnel or filter cartridge.

-

Rinse: Wash the resin cake with DCM/THF to recover any entrained product.

Troubleshooting & FAQs

Q1: I used Methanol to quench the reaction, but the impurity is still there after workup. Why?

Diagnosis: You created a new impurity. Explanation: Methanol is a nucleophile. If you quench 3-nitrobenzoyl bromide with methanol, you form Methyl 3-nitrobenzoate .

-

The Problem: Methyl 3-nitrobenzoate is a neutral ester. It does not have an acidic proton. Therefore, washing with NaHCO₃ will not extract it. It will remain in the organic layer with your product.

-

Solution: Always quench with water or aqueous base if you intend to use extraction for purification. If you have already formed the methyl ester, you must use column chromatography to separate it.

Q2: The separatory funnel turned into a "volcano" during the wash. What happened?

Diagnosis: Rapid CO₂ evolution. Explanation: The hydrolysis of acid bromides generates HBr (strong acid). When HBr meets NaHCO₃, it releases CO₂ instantly. Corrective Action:

-